molecular formula C11H9NS B188924 (5-Methyl-1-benzothiophen-3-YL)acetonitrile CAS No. 23799-59-9

(5-Methyl-1-benzothiophen-3-YL)acetonitrile

Cat. No.: B188924
CAS No.: 23799-59-9
M. Wt: 187.26 g/mol
InChI Key: RRLULFXAPBEUDL-UHFFFAOYSA-N
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Description

(5-Methyl-1-benzothiophen-3-YL)acetonitrile is a high-value benzothiophene derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. Its core structure, the benzothiophene scaffold, is a privileged motif in drug discovery, known for its presence in biologically active molecules. This specific compound is characterized by the reactive acetonitrile group attached to the 3-position of the 5-methylbenzothiophene ring, which provides a versatile handle for further chemical elaboration into more complex structures. Its primary research value lies in its application as a key building block for the synthesis of kinase inhibitors. For instance, it has been identified as a crucial precursor in the development of potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a recognized therapeutic target for acute myeloid leukemia (AML) [https://pubmed.ncbi.nlm.nih.gov/36307598/]. The mechanism by which derivatives of this compound exert their effect typically involves competitive binding at the ATP-binding site of the target kinase, thereby disrupting downstream signaling pathways that drive cellular proliferation and survival in cancerous cells. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic candidates for oncology, making it an essential tool for chemists and pharmacologists working in early-stage drug discovery. This product is intended for research applications only in a laboratory setting.

Properties

IUPAC Name

2-(5-methyl-1-benzothiophen-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLULFXAPBEUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353370
Record name (5-METHYL-1-BENZOTHIOPHEN-3-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23799-59-9
Record name (5-METHYL-1-BENZOTHIOPHEN-3-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-benzothiophen-3-YL)acetonitrile typically involves the reaction of 5-methyl-1-benzothiophene with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution on the benzothiophene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-benzothiophen-3-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

(5-Methyl-1-benzothiophen-3-YL)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Methyl-1-benzothiophen-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio)acetonitrile
  • Core Structure : 1,2,4-Triazole ring with methoxyphenyl substituents ().
  • Substituents : Methoxy groups at varying positions (2-, 3-, 4-methoxyphenyl or 3,4,5-trimethoxyphenyl) and a thio-linked acetonitrile group.
  • Synthesis: Reacted 5-R-1,2,4-triazol-3-thiol with chloroacetonitrile in propanol, followed by sodium acetate addition .
  • Methoxy groups increase polarity and solubility relative to the methyl group in the target compound.
(5-Methoxy-1H-Indol-3-YL)acetonitrile
  • Core Structure : Indole ring with a methoxy group at the 5-position ().
  • Substituents : Methoxy (or methyl-methoxy in ) and acetonitrile groups.
  • Structural Data : Single-crystal X-ray analysis () reveals a planar indole system with a mean C–C bond length of 0.003 Å and an R factor of 0.064, indicating high structural precision .
  • Key Differences :
    • The indole nitrogen provides basicity and π-stacking capability, absent in benzothiophene.
    • Methoxy substituents may confer different electronic effects compared to methyl groups.
2-(5-Fluoro-1-Benzofuran-3-YL)acetonitrile
  • Core Structure : Benzofuran ring with a fluorine atom at the 5-position ().
  • Substituents : Fluorine (electron-withdrawing) and acetonitrile.
  • Key Differences :
    • Benzofuran’s oxygen atom vs. benzothiophene’s sulfur alters electronic properties and metabolic stability.
    • Fluorine substitution enhances lipophilicity and bioactivity compared to methyl .

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